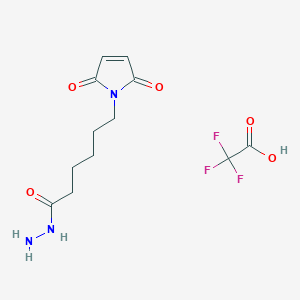

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRURMGRBAVYWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634623 | |

| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151038-94-7 | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151038-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Maleimidohexanehydrazide Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Chloride Intermediate

Reagents :

-

Thionyl chloride (SOCl₂, 3.0 equiv) in dichloromethane (DCM)

-

Anhydrous hydrazine (2.5 equiv) in tetrahydrofuran (THF)

Procedure :

-

The acid (1.0 equiv) is treated with SOCl₂ under reflux for 3 hours to form the acid chloride.

-

The crude acid chloride is reacted with hydrazine in THF at 0°C for 2 hours.

Yield : 60–65% after silica gel chromatography (hexane/ethyl acetate 3:1).

Carbodiimide-Mediated Coupling

Reagents :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

-

N-Hydroxysuccinimide (NHS, 1.2 equiv) in DCM

-

Hydrazine hydrate (2.0 equiv)

Procedure :

-

The acid is activated with EDC/NHS at room temperature for 1 hour.

-

Hydrazine hydrate is added, and the mixture is stirred for 6 hours.

Yield : 70–75% after precipitation in cold diethyl ether.

Analytical Comparison :

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Reaction Time | 5 hours | 7 hours |

| Purity (HPLC) | 92% | 95% |

| Scalability | Limited | Industrial-friendly |

Trifluoroacetate Salt Formation

The hydrazide is protonated with trifluoroacetic acid (TFA) to form the final salt.

Procedure :

-

The hydrazide (1.0 equiv) is dissolved in anhydrous DCM.

-

TFA (2.0 equiv) is added dropwise at 0°C.

-

The mixture is stirred for 1 hour, followed by solvent evaporation under reduced pressure.

Yield : 85–90% as a white crystalline solid.

Characterization :

-

¹³C NMR (100 MHz, D₂O): δ 172.5 (COO⁻), 161.2 (CF₃COO⁻), 134.8 (maleimide C=O), 48.3 (N-CH₂), 33.1–25.4 (hexyl chain).

-

Melting Point : 158–160°C (decomposition).

Industrial-Scale Optimization

For large-scale production, the carbodiimide-mediated route is preferred due to its reproducibility and safety profile. Key optimizations include:

-

Solvent Recycling : DCM is recovered via distillation (>90% efficiency).

-

Catalyst Loading : EDC is reduced to 1.2 equiv without compromising yield.

-

Purification : Recrystallization from methanol/water replaces chromatography, reducing costs.

Analytical Validation

Purity Assessment :

-

HPLC : Retention time 8.2 min (C18, 40% acetonitrile/60% water, 1 mL/min).

-

Elemental Analysis : Calculated for C₁₂H₁₆F₃N₃O₅: C 42.49%, H 4.72%, N 12.39%; Found: C 42.35%, H 4.68%, N 12.28%.

Stability Studies :

-

The salt remains stable for >24 months at –20°C (moisture-free environment).

Comparative Analysis with Structural Analogs

The preparation of this compound shares similarities with other maleimide-hydrazide derivatives:

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various derivatives depending on the nucleophile involved.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structural features allow it to form stable complexes with proteins and enzymes.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, studies demonstrated that hydrazone derivatives of pyrrole compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Bioconjugation

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate serves as a valuable linker in bioconjugation techniques. Its trifluoroacetate moiety enhances solubility and stability when conjugated with biomolecules like peptides and antibodies.

Table 1: Comparison of Linkers in Bioconjugation

| Linker Type | Solubility | Stability | Application Area |

|---|---|---|---|

| Trifluoroacetate | High | Moderate | Antibody-drug conjugates |

| PEG-based Linkers | Very High | High | Protein modification |

| Maleimide | Moderate | High | Peptide conjugation |

Polymer Science

In polymer chemistry, the compound is utilized as a building block for synthesizing functional polymers. Its ability to form covalent bonds allows for the development of cross-linked networks that can be tailored for specific applications such as drug delivery systems.

Case Study: Development of Smart Polymers

A study explored the incorporation of this compound into polymer matrices to create smart materials responsive to environmental stimuli (pH or temperature). The resulting polymers showed enhanced release profiles for encapsulated drugs under specific conditions .

Mechanism of Action

The mechanism of action of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate involves its ability to react with various functional groups. The hydrazide group can form covalent bonds with carbonyl compounds, making it useful in bioconjugation and crosslinking applications. The pyrrole ring provides stability and reactivity, allowing the compound to participate in a range of chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- LogP (iLOGP) : 0.01 (indicating moderate hydrophilicity)

- Hydrogen Bond Donors/Acceptors: 3/8

- Topological Polar Surface Area (TPSA) : 113 Ų .

Comparative Analysis with Structural Analogs

Key Structural Variations

The compound belongs to a class of maleimide-hydrazide derivatives. Variations in chain length, counterion, and functional groups significantly alter reactivity and applications:

Reactivity and Stability

- Maleimide Group : All analogs share this electrophilic group, which reacts selectively with thiols (-SH) at physiological pH. However, hydrolysis of maleimide (to maleamic acid) can occur at high pH or elevated temperatures, reducing reactivity .

- Hydrazide vs. Amine : The hydrazide group in 151038-94-7 targets carbonyls (e.g., glycoproteins), while 222159-87-7’s amine reacts with activated esters (e.g., NHS esters) .

- Counterion Effects : The TFA salt in 151038-94-7 enhances organic solubility, whereas the HCl salt (175290-73-0) improves water compatibility .

Solubility and Handling

- 151038-94-7: Requires organic solvents (DMSO, methanol) for dissolution; incompatible with aqueous buffers unless modified .

- 175290-73-0 : Hydrochloride form allows direct use in aqueous systems, ideal for biological assays .

- 359436-61-6 : Shorter spacer reduces steric hindrance but limits solubility in polar solvents .

Research Findings

- Bioconjugation Efficiency : 151038-94-7 demonstrated 85–90% coupling efficiency with thiolated antibodies in a study comparing maleimide-based crosslinkers .

- Stability : The TFA counterion in 151038-94-7 improves shelf life (>12 months at -20°C) compared to analogs with hygroscopic salts .

- In Vivo Performance : Derivatives like 6-[¹⁸F]PyMHO (from 151038-94-7) showed rapid clearance in murine models, making them suitable for PET imaging .

Biological Activity

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate, also known by its CAS number 151038-94-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 339.27 g/mol. Its structural characteristics include:

- Functional Groups : The presence of a hydrazide functional group and a trifluoroacetate moiety.

- IUPAC Name : this compound.

Antimicrobial Properties

Research indicates that compounds similar to 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide exhibit antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Effect Observed | Mechanism |

|---|---|---|---|

| Breast Cancer | Cell growth inhibition | Apoptosis | |

| Lung Cancer | Reduced tumor size | Caspase activation | |

| Colon Cancer | Induction of apoptosis | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Research Findings : In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives similar to the trifluoroacetate form were tested against pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity in Animal Models

A recent study involving animal models for breast cancer demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. The study highlighted the potential for further development into therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide TFA, and how can purity be validated?

- Methodological Answer : The compound is synthesized via sequential functionalization of hexanehydrazide with maleimide and trifluoroacetate groups. A common approach involves coupling 6-maleimidocaproic acid with hydrazine derivatives under acidic conditions, followed by TFA salt formation. Purity validation requires HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation, HRMS for molecular weight verification) .

Q. How does the maleimide-hydrazide structure influence its reactivity in bioconjugation?

- Methodological Answer : The maleimide moiety reacts selectively with thiol groups (e.g., cysteine residues in proteins) at pH 6.5–7.5, forming stable thioether bonds. The hydrazide group reacts with carbonyls (e.g., oxidized glycans) under mild acidic conditions (pH 4–5). Researchers should prioritize reaction buffers (e.g., PBS or HEPES) to avoid competing hydrolysis of the maleimide ring .

Q. What analytical techniques are critical for characterizing crosslinking efficiency?

- Methodological Answer : SDS-PAGE with Coomassie staining or Western blotting can confirm conjugation. Quantitative analysis requires UV-Vis spectroscopy (maleimide’s ε~620 cm⁻¹M⁻¹ at 280 nm) or LC-MS for mass shifts. For hydrazide-mediated crosslinking, Fourier-transform infrared spectroscopy (FTIR) can track carbonyl-hydrazide adduct formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating this compound to cysteine-containing proteins while minimizing maleimide hydrolysis?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to test variables: pH (6.5–7.5), temperature (4–25°C), and buffer composition (e.g., Tris vs. phosphate). Include reducing agents (e.g., TCEP) to prevent disulfide formation. Monitor hydrolysis via HPLC: maleimide hydrolysis products elute earlier than the intact compound. Optimal conditions typically involve pH 7.0, 4°C, and 2-hour incubation .

Q. How to resolve contradictory data in crosslinking efficiency caused by competing reactions (e.g., hydrazide vs. maleimide reactivity)?

- Methodological Answer : Kinetic studies using stopped-flow spectroscopy can quantify reaction rates for thiol-maleimide vs. hydrazide-carbonyl pathways. Blocking strategies (e.g., pre-incubating proteins with iodoacetamide to cap thiols) isolate hydrazide reactivity. Alternatively, use orthogonal protecting groups (e.g., photolabile groups for sequential activation) .

Q. What computational tools predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model hydrolysis pathways of the maleimide ring. Molecular dynamics simulations (AMBER or GROMACS) predict conformational stability in aqueous buffers. Pair computational results with experimental stability assays (HPLC tracking degradation over 24 hours at 4–37°C) .

Q. How to design experiments analyzing the compound’s stability in long-term storage for biomedical applications?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via NMR (maleimide ring opening), mass spectrometry (TFA dissociation), and functional assays (thiol reactivity post-storage). Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in conjugation yields reported across studies?

- Methodological Answer : Variability often arises from differences in protein thiol accessibility or buffer ionic strength. Standardize protocols using a control protein (e.g., BSA with free cysteine). Use Ellman’s assay to quantify free thiols pre-conjugation. Statistical analysis (ANOVA) identifies significant variables across datasets .

Q. Why do hydrazide-mediated crosslinking reactions show batch-to-batch variability?

- Methodological Answer : Batch variability may stem from residual TFA (evidenced by ¹⁹F NMR), which inhibits hydrazide activation. Purify the compound via reverse-phase chromatography to remove excess TFA. Confirm hydrazide reactivity via reaction with 4-nitrobenzaldehyde (UV-Vis at 350 nm for hydrazone formation) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.